Product packaging for 2-Pyridin-3-ylpiperazine;dihydrochloride(Cat. No.:CAS No. 2416243-60-0)

2-Pyridin-3-ylpiperazine;dihydrochloride

Cat. No.: B2927332
CAS No.: 2416243-60-0
M. Wt: 236.14
InChI Key: CGUDKJYHYOYXAQ-UHFFFAOYSA-N
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Description

2-Pyridin-3-ylpiperazine;dihydrochloride is a useful research compound. Its molecular formula is C9H15Cl2N3 and its molecular weight is 236.14. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15Cl2N3 B2927332 2-Pyridin-3-ylpiperazine;dihydrochloride CAS No. 2416243-60-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-3-ylpiperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c1-2-8(6-10-3-1)9-7-11-4-5-12-9;;/h1-3,6,9,11-12H,4-5,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZIVXDCPOPKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416243-60-0
Record name 2-(pyridin-3-yl)piperazine dihydrochloride
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Historical Context and Evolution of Pyridylpiperazine Scaffolds in Chemical Biology

The integration of pyridine (B92270) and piperazine (B1678402) rings into a single molecular framework, known as a pyridylpiperazine scaffold, is a well-established strategy in drug discovery and chemical biology. This approach leverages the distinct and advantageous properties of each heterocyclic system.

The pyridine ring is a ubiquitous feature in a vast number of pharmaceuticals and bioactive compounds. researchgate.netresearchgate.net Its presence can significantly influence a molecule's pharmacological and physicochemical properties, including its ability to act as a hydrogen bond acceptor and its role in forming critical interactions with biological targets. researchgate.net The pyridine scaffold is a core component of many approved drugs, highlighting its importance in medicinal chemistry. nih.gov

Similarly, the piperazine moiety is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov First introduced as an anthelmintic agent in the 1950s, piperazine and its derivatives have since been incorporated into drugs targeting a wide array of conditions, including cancer, microbial infections, and central nervous system disorders. neuroquantology.comresearchgate.net The piperazine ring is valued for its ability to improve the pharmacokinetic profile of a drug candidate, such as enhancing solubility and oral bioavailability, and for providing a versatile linker to which various functional groups can be attached. nih.gov Even minor alterations to the piperazine nucleus can result in significant changes to a compound's medicinal properties.

The combination of these two scaffolds into pyridylpiperazine structures has yielded a rich field of investigation. Researchers have explored these hybrid molecules for a diverse range of therapeutic applications, from enzyme inhibitors to modulators of multidrug resistance in bacteria. The versatility and established biological relevance of the pyridylpiperazine core continue to make it an attractive starting point for the design of novel therapeutic agents. nih.gov

Scope and Orientations of Academic Research on 2 Pyridin 3 Ylpiperazine;dihydrochloride

Strategies for the Construction of the 2-Pyridin-3-ylpiperazine Core

The assembly of the 2-pyridin-3-ylpiperazine framework is a key challenge, addressed by several synthetic paradigms. These approaches often involve either the formation of the piperazine (B1678402) ring onto a pyridine (B92270) precursor or the coupling of pre-formed pyridine and piperazine synthons. The majority of pharmaceuticals containing a piperazine ring feature substitution only at the nitrogen atoms, making the development of efficient routes to carbon-substituted piperazines, such as the title compound, an area of active research. nih.govrsc.org

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for attaching nucleophiles to aromatic rings, particularly electron-deficient heterocycles like pyridine. nih.gov In the context of pyridylpiperazine synthesis, this reaction is most commonly employed to form a bond between a piperazine nitrogen and a carbon atom of the pyridine ring (a C-N bond). For instance, the reaction of 2-chloro-3-nitropyridine (B167233) with an excess of piperazine in refluxing acetonitrile (B52724) yields 1-(3-nitropyridin-2-yl)piperazine. nih.gov The nitro group in this case activates the pyridine ring, facilitating the nucleophilic attack by the piperazine nitrogen at the C-2 position. nih.gov

While direct SNAr to form the C2-pyridyl to C3-piperazine bond is not a typical strategy, the principles of nucleophilic substitution can be applied within cyclization steps. Conceptually, a precursor containing a 3-pyridyl moiety and a suitable leaving group could undergo an intramolecular SN2 reaction with a tethered amine to form one of the C-N bonds of the piperazine ring during the final cyclization step. mdpi.com

Reductive Amination Protocols

Reductive amination is a versatile method for forming C-N bonds and is widely used in the synthesis of amines, including the N-alkylation of piperazine rings. researchgate.net More relevant to the construction of the 2-substituted piperazine core, intramolecular reductive amination serves as a key step in ring closure. For example, a suitably protected diamine precursor can be cyclized via intramolecular reductive amination to afford the piperazine ring. nih.gov

A notable and highly relevant method is the iridium-catalyzed head-to-head coupling of imines. This process allows for the synthesis of complex C-substituted piperazines from readily available starting materials. acs.orgnih.gov In one example, an imine derived from 3-pyridinecarboxaldehyde (B140518) and an amine (R-CH=N-CH₂Py, where R = 3-pyridyl) undergoes a [3+3]-cycloaddition to afford a 2,5-di(pyridin-3-yl)piperazine derivative. acs.orgnih.gov This atom-economic process proceeds with high diastereoselectivity, yielding a single diastereoisomer. acs.orgnih.gov While technically a dimerization/cyclization, the underlying mechanism involves the transformation of imine functionalities, a core concept related to reductive amination pathways.

EntryImine Substituent (R)ProductYield (%)Reference
13-pyridyl2,5-bis(3-pyridyl)-1,4-bis(2-pyridylmethyl)piperazine87 acs.org
24-pyridyl2,5-bis(4-pyridyl)-1,4-bis(2-pyridylmethyl)piperazine85 acs.org
32-furanyl2,5-bis(2-furanyl)-1,4-bis(2-pyridylmethyl)piperazine82 acs.org

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. rsc.org While the Buchwald-Hartwig amination is extensively used to couple piperazine nitrogen atoms to aryl halides (forming C-N bonds), the construction of the 2-pyridin-3-ylpiperazine core requires the formation of a C-C bond between the two heterocyclic rings. researchgate.netnih.gov

This can be achieved through classic cross-coupling reactions like the Suzuki, Stille, or Negishi reactions. A hypothetical Suzuki coupling approach would involve the reaction of a 3-pyridylboronic acid with a piperazine derivative functionalized with a leaving group (e.g., a halide) at the C2 position. Such a reaction would be catalyzed by a palladium complex, for example, Pd(PPh₃)₄. researchgate.net The success of such a strategy is contingent on the availability and stability of the requisite C2-functionalized piperazine synthon. While widely applied for other arylations, specific examples of this approach for the synthesis of 2-pyridin-3-ylpiperazine are not prevalent in the literature, with cyclization strategies being more commonly reported. rsc.orgresearchgate.net

Cyclization Techniques for Piperazine Ring Formation

The most direct methods for constructing the 2-pyridin-3-ylpiperazine core often rely on the cyclization of an open-chain precursor that already contains the 3-pyridyl moiety. The piperazine ring is typically formed by the sequential or simultaneous formation of its two C-N bonds.

A prominent strategy involves the dimerization and cyclization of imines, as discussed in the reductive amination section. The iridium-catalyzed head-to-head coupling of imines derived from 3-pyridinecarboxaldehyde provides a highly diastereoselective route to 2,5-disubstituted piperazines. acs.orgnih.gov This method is notable for its efficiency and stereocontrol. nih.gov

Another general approach involves starting with 1,2-diamines. For instance, a method for constructing 3-substituted piperazine-2-acetic acid esters begins with a 1,2-diamine which undergoes an intermolecular aza-Michael reaction, followed by an intramolecular SN2 ring closure to furnish the piperazine core. mdpi.com Adapting this to the target molecule would involve starting with a precursor like N¹-(pyridin-3-ylmethyl)ethane-1,2-diamine, which could then be cyclized with a two-carbon electrophile to form the piperazine ring.

Stereoselective Synthesis and Enantiomeric Resolution

Given that the C2 position of 2-pyridin-3-ylpiperazine is a stereocenter, controlling the absolute configuration is crucial for its application in medicinal chemistry. rsc.org Strategies to obtain enantiomerically pure material include asymmetric synthesis and the resolution of racemic mixtures.

A highly effective method for obtaining enantioenriched 2-arylpiperazines is through kinetic resolution. nih.gov This technique differentiates two enantiomers in a racemic mixture by their different reaction rates with a chiral catalyst or reagent. wikipedia.org Racemic N-Boc protected 2-arylpiperazines can be subjected to kinetic resolution via deprotonation using a chiral base, such as n-butyllithium (n-BuLi) in the presence of the chiral ligand (+)-sparteine. nih.gov This process selectively removes a proton from one enantiomer, which can then be trapped with an electrophile, leaving the unreacted starting material enriched in the other enantiomer. This method has been shown to provide both the recovered starting material and the 2,2-disubstituted product with high enantiomeric ratios (er) up to 99:1. nih.gov

EntryRecovered Piperazine (2)er (%)Trapped Product (3)er (%)Selectivity (S)
12-phenylpiperazine99:12-methyl-2-phenylpiperazine98:2~17
22-(4-chlorophenyl)piperazine99:12-(4-chlorophenyl)-2-methylpiperazine98:2~17

Data adapted from a study on kinetic resolution of 2-arylpiperazines, demonstrating the applicability of the method. nih.gov

Asymmetric synthesis, where the stereocenter is set during the reaction, is another powerful approach. For instance, palladium-catalyzed asymmetric tandem allylic substitution has been used to furnish optically active 2-vinylpiperazine derivatives. rsc.org Similarly, diastereoselective methylation of a chiral 2-oxopiperazine precursor, followed by reduction, has been used to synthesize (R)-(+)-2-methylpiperazine. rsc.org These strategies could be adapted, in principle, to the synthesis of enantiopure 2-pyridin-3-ylpiperazine by incorporating a 3-pyridyl group into the appropriate precursor.

Derivatization Strategies of the Piperazine and Pyridine Moieties

Following the synthesis of the core 2-pyridin-3-ylpiperazine structure, further derivatization of the piperazine and pyridine rings allows for the exploration of structure-activity relationships. The two secondary amine groups of the piperazine ring are common sites for modification.

Standard reactions such as N-alkylation and N-acylation can be readily performed on the piperazine nitrogens. Acylation, reacting the piperazine with acyl halides or anhydrides, forms amides. ambeed.com N-alkylation can be achieved through reaction with alkyl halides or via reductive amination with aldehydes or ketones. These reactions allow for the introduction of a wide variety of substituents at the N1 and N4 positions. researchgate.net

The pyridine ring itself can also be functionalized. As an electron-deficient aromatic system, it is generally resistant to electrophilic aromatic substitution unless activated by electron-donating groups. However, functionalization can be achieved through other means. For example, metalation of the pyridine ring followed by reaction with an electrophile is a common strategy. Undirected metalation of pyridine using reagents like n-butylsodium can generate a 4-sodiopyridine species, which can then be functionalized. chemrxiv.org Additionally, the pyridine nitrogen can be oxidized to the corresponding N-oxide, which activates the C2 and C6 positions for nucleophilic attack, providing a route to further substitution on the pyridine ring. researchgate.net

Directed C-H functionalization offers a more advanced strategy for modifying the piperazine ring itself. For example, N-(2-pyridinyl)piperazines have been shown to undergo Rhodium-catalyzed α-C–H-functionalization, where the pyridyl group directs the catalyst to the adjacent C-H bond on the piperazine ring. nih.gov This allows for reactions like carbonylation with terminal olefins. While this specific directing group is on a different isomer, the principle demonstrates that the pyridine moiety can be used to direct reactions to specific sites on the piperazine scaffold. nih.govresearchgate.net

N-Alkylation and N-Arylation Reactions

The piperazine ring of 2-pyridin-3-ylpiperazine contains two secondary amine nitrogens, which are nucleophilic and readily undergo N-alkylation and N-arylation reactions. These reactions are fundamental for introducing various substituents to modulate the compound's physicochemical properties.

N-Alkylation:

N-alkylation of the piperazine ring can be achieved through several methods. A common approach involves the reaction with alkyl halides (e.g., alkyl iodides) in the presence of a base like cesium carbonate (Cs₂CO₃) in a suitable solvent such as acetonitrile. This method allows for the mono- or di-alkylation of the piperazine nitrogens. The choice of base and reaction conditions can influence the selectivity towards mono-alkylation, which is often desired in pharmaceutical synthesis. For instance, using a monopiperazinium salt can favor the formation of N-monoalkylated products with excellent yields. google.com

Another effective method is reductive amination, where the piperazine derivative reacts with an aldehyde or ketone in the presence of a reducing agent. This two-step, one-pot procedure is highly efficient for creating a wide range of N-alkylated derivatives.

A simple and efficient procedure for N-alkylation involves the initial N-acetylation of piperazine, followed by alkylation with an alkyl halide, and subsequent hydrolysis of the acetyl group to yield the N-alkylpiperazine. researchgate.net This multi-step process can provide good yields for various N-alkyl derivatives.

Alkylating AgentBase/ConditionsTypical ProductReference
HexyliodideCs₂CO₃, CH₃CN, 70°CN-Hexyl-pyridylpiperazine chemrxiv.org
Alkyl HalideK₂CO₃, then hydrolysisN-Alkylpiperazine researchgate.net
MethyljodidePiperazinium salt, Ethanol, 70°CN-Methyl-piperazine google.com

N-Arylation:

N-arylation of piperazines, including 2-pyridin-3-ylpiperazine, is commonly achieved through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed Buchwald-Hartwig amination is a prominent method, utilizing aryl halides or tosylates as coupling partners. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For example, using a bulky, electron-rich MOP-type ligand with Pd(OAc)₂ and a weak base like K₃PO₄ can effectively catalyze the monoarylation of primary aryl amines with aryl tosylates. organic-chemistry.org

These reactions are pivotal for synthesizing N-arylpiperazine derivatives, which are common structural motifs in many biologically active compounds. The reaction conditions can be optimized to favor mono-arylation, preventing the formation of diarylated products.

Arylating AgentCatalyst/LigandBaseTypical ProductReference
Aryl TosylatePd(OAc)₂ / MOP-type ligandK₃PO₄ or Cs₂CO₃N-Aryl-pyridylpiperazine organic-chemistry.org
Aryl HalidePd₂(dba)₃ / L1-N1-Aryl-imidazole mit.edu

Functionalization of the Pyridine Ring

The pyridine ring in 2-pyridin-3-ylpiperazine is an electron-deficient heterocycle, which influences its reactivity. Direct C-H functionalization of pyridines is a powerful tool for introducing substituents without pre-functionalized starting materials. rsc.org

Transition-metal catalysis is a key strategy for the C-H functionalization of pyridines. rsc.org Palladium catalysts, for example, can mediate the C-H arylation of pyridine derivatives. beilstein-journals.org The regioselectivity of these reactions (i.e., which C-H bond is functionalized) can be controlled by the electronic properties of the pyridine ring and the directing effects of existing substituents. For a 3-substituted pyridine like 2-pyridin-3-ylpiperazine, functionalization can potentially occur at the C2, C4, C5, or C6 positions, though the inherent reactivity often favors the 2- and 4-positions. researchgate.net

Recent advancements have focused on overcoming the challenges of regioselectivity in pyridine functionalization. researchgate.net Methodologies involving photoredox catalysis have also emerged as a mild and efficient way to achieve C-H functionalization of the carbon atoms within the piperazine ring itself. mdpi.comnih.govencyclopedia.pub

Formation of Complex Heterocyclic Structures

2-Pyridin-3-ylpiperazine serves as a versatile building block for the synthesis of more complex, often polycyclic, heterocyclic structures. The presence of reactive sites on both the piperazine and pyridine rings allows for a variety of cyclization strategies.

One approach involves intramolecular reactions where substituents, introduced via N-alkylation or N-arylation, react with the pyridine ring. For example, an intramolecular C-H arylation of a pyridine derivative can lead to the formation of fused nitrogen-containing heterocycles. beilstein-journals.org Such reactions are valuable for constructing rigid, planar structures that can interact efficiently with biological targets. ias.ac.inbohrium.com

Another strategy is the use of 2-pyridin-3-ylpiperazine in multicomponent reactions or cycloaddition reactions. For instance, [3+2] cycloaddition reactions involving in situ-generated heteroaromatic N-ylides can produce fused polycyclic systems. mdpi.com The piperazine moiety can also be incorporated into larger macrocyclic structures. Furthermore, the synthesis of 1,2,3-triazole-fused pyrazines can be achieved through various cyclization methods, showcasing the versatility of these building blocks in creating diverse heterocyclic scaffolds. nih.gov Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates have been synthesized and studied for their biological activities. rsc.org

Optimization of Synthetic Pathways for Research Applications

For research applications, particularly in drug discovery and development, the optimization of synthetic pathways is crucial to ensure efficient and scalable access to a library of derivatives. Optimization efforts for compounds like 2-pyridin-3-ylpiperazine focus on improving reaction yields, reducing the number of synthetic steps, using cost-effective and readily available starting materials, and developing robust purification methods.

A multidimensional optimization approach can enhance the potency and pharmacokinetic properties of a lead compound. For example, in the development of muscarinic antagonists, a high-throughput screening campaign identified a core structure that was subsequently optimized through systematic modification of its substituents. nih.gov This process involved synthesizing a series of analogs to establish a structure-activity relationship (SAR), leading to compounds with improved potency and CNS penetration. nih.gov

The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly improve the efficiency of a synthetic route. For instance, a one-pot procedure for the synthesis of certain piperazine derivatives involves sequential SNAr reactions. nih.gov The choice of protecting groups for the piperazine nitrogens is also a key aspect of synthetic strategy, allowing for selective functionalization of one nitrogen atom over the other.

Molecular Structure and Conformational Analysis

Spectroscopic Elucidation of Molecular Architecture in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each atom. The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, typically in the aromatic region (δ 7.0-9.0 ppm). The protons on the piperazine (B1678402) ring would appear more upfield, with their chemical shifts and coupling patterns being highly sensitive to the ring's conformation and the protonation state of the nitrogen atoms. In the dihydrochloride (B599025) salt, both piperazine nitrogens and the pyridine nitrogen will be protonated, leading to downfield shifts of adjacent protons. The non-symmetrical nature of the substitution on the piperazine ring would result in a complex set of signals for the methylene protons.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present. Key expected vibrations include N-H stretching frequencies for the protonated amines, typically in the range of 2500-3000 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the pyridine ring would also be prominent.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information, such as the loss of the pyridinyl group or fragmentation of the piperazine ring.

Spectroscopic Technique Expected Observations for 2-Pyridin-3-ylpiperazine;dihydrochloride
¹H NMRSignals for pyridinyl protons (aromatic region), complex signals for piperazine CH₂ protons, broad signals for N-H protons.
¹³C NMRDistinct signals for each carbon atom in the pyridinyl and piperazine rings.
IR SpectroscopyN-H stretching bands (protonated amines), aromatic C-H and C=C stretching bands.
Mass SpectrometryMolecular ion peak corresponding to the free base, fragmentation pattern showing cleavage of the piperazine-pyridine bond.

Computational Approaches to Conformational Dynamics

Computational chemistry provides valuable insights into the conformational preferences and energy landscapes of molecules like 2-Pyridin-3-ylpiperazine. Studies on analogous 2-substituted piperazines have revealed important trends that are applicable to this compound.

Research indicates that for 1-acyl and 1-aryl 2-substituted piperazines, there is a consistent preference for the substituent to occupy an axial position on the piperazine ring nih.gov. This is a critical finding, as it dictates the spatial relationship between the pyridinyl group and the piperazine ring. This axial preference is thought to place the basic and pyridyl nitrogens in a specific orientation that can mimic the spatial arrangement of key nitrogen atoms in other neuroactive molecules, such as nicotine nih.gov.

Various computational software and force fields are employed to model these conformational dynamics. Tools like OMEGA, HYPERCHEM, and MOPAC are used for comparative conformational analysis, while programs such as FRED and GLIDE can be used for molecular docking simulations to predict how the molecule might bind to a biological target. The choice of force field, such as the Tripos force field or MMFF94, can influence the outcomes of these simulations, particularly when considering solvent effects.

Computational Method Application in Conformational Analysis Key Findings for Related Piperazines
Molecular Mechanics (e.g., MMFF94)Energy minimization and identification of stable conformers.The chair conformation of the piperazine ring is the most stable.
Conformational Search AlgorithmsExploration of the potential energy surface to find low-energy conformations.A strong preference for the axial orientation of the 2-substituent is observed nih.gov.
Molecular Dynamics SimulationsSimulation of the dynamic behavior of the molecule over time.Can reveal the flexibility of the molecule and the stability of different conformations in a simulated biological environment.

Stereochemical Considerations and Their Impact on Molecular Recognition

The substitution at the 2-position of the piperazine ring creates a chiral center, meaning that 2-Pyridin-3-ylpiperazine can exist as two non-superimposable mirror images, or enantiomers (R and S). This stereochemistry is of paramount importance for the molecule's interaction with chiral biological macromolecules, such as receptors and enzymes.

The specific three-dimensional arrangement of each enantiomer can lead to significant differences in biological activity. For instance, molecular modeling studies on related compounds have shown that the R-enantiomers of certain 2-substituted piperazines are able to bind to the α7 nicotinic acetylcholine receptor nih.gov. This binding is proposed to be effective because the axial orientation of the substituent allows the basic and pyridyl nitrogens to colocalize with their counterparts in known nicotinic agonists like epibatidine nih.gov.

The differential binding of stereoisomers is a well-established principle in pharmacology. The chiral environment of a receptor's binding pocket can interact preferentially with one enantiomer over the other. This can manifest as one enantiomer having high affinity and efficacy, while the other is significantly less active or even inactive. Therefore, the synthesis and biological evaluation of individual enantiomers of 2-Pyridin-3-ylpiperazine would be crucial to fully understand its potential as a molecular probe or therapeutic agent.

Stereochemical Aspect Impact on Molecular Recognition Research Example
Presence of a Chiral CenterLeads to the existence of R and S enantiomers.The 2-position of the piperazine ring is a stereocenter.
Differential Binding of EnantiomersEnantiomers can exhibit different affinities and efficacies for biological targets due to the chiral nature of receptor binding sites.Molecular modeling suggests the R-enantiomers of related compounds can effectively bind to the α7 nicotinic acetylcholine receptor nih.gov.
Conformational MimicryThe preferred conformation of a specific enantiomer may mimic the structure of an endogenous ligand or another active compound.The axial orientation of the 2-substituent in related piperazines mimics the nitrogen orientation in nicotine and epibatidine nih.gov.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidating Molecular Determinants of Biological Activity

Substituents on the piperazine (B1678402) nitrogen (N-substituents) play a pivotal role in determining the receptor binding profile. In many classes of arylpiperazines, the introduction of bulky or lipophilic groups at the N4-position can enhance affinity for specific receptors. For example, in a series of N-phenylpiperazine analogs, the nature and position of substituents on the phenyl ring were found to be critical for dopamine (B1211576) D2 and D3 receptor affinity and selectivity. mdpi.com It is plausible that similar modifications to the 2-Pyridin-3-ylpiperazine scaffold would likewise modulate its receptor binding characteristics.

The potency of pyridinylpiperazine derivatives can be significantly altered by the introduction of various heteroaromatic and aliphatic substituents. Studies on related compounds have shown that the nature of the N-substituent on the piperazine ring is a key determinant of pharmacological activity.

For instance, in a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives, the type and position of substituents on the terminal benzamide (B126) ring had a profound effect on their anti-tubercular activity. nih.gov Halogen substituents, particularly in the para-position, were found to enhance potency. nih.gov Similarly, the introduction of different aryl and heteroaryl groups at the N-position of piperazine in other series has been shown to modulate affinity and efficacy at various G-protein coupled receptors (GPCRs), including dopamine and serotonin (B10506) receptors. nih.gov

The following interactive table summarizes the effects of different substituents on the potency of various pyridinylpiperazine derivatives, providing a basis for predicting the effects of similar substitutions on the 2-Pyridin-3-ylpiperazine core.

Core Scaffold Substituent Target Activity (IC50/Ki)
N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide4-BromobenzamideM. tuberculosis H37RaIC50 = 2.12 µM
N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide2-ChlorobenzamideM. tuberculosis H37RaIC50 = 1.35 µM
4-(Pyridin-4-yl)piperazin-1-yl derivativeVariesHistamine (B1213489) H3 ReceptorKi = 3.17 nM
4-(Pyridin-4-yl)piperazin-1-yl derivativeVariesSigma-1 ReceptorKi = 1531 nM

This table is populated with data from related pyridinylpiperazine compounds to illustrate general SAR principles that may apply to 2-Pyridin-3-ylpiperazine.

Modulation of Biological Selectivity through Structural Variation

Structural modifications of the pyridinylpiperazine scaffold can be strategically employed to modulate biological selectivity, enhancing affinity for a desired target while reducing off-target effects. A key strategy involves altering the N-substituent of the piperazine ring. For example, in a study of histamine H3 and sigma-1 receptor ligands, replacing a piperazine ring with a piperidine (B6355638) ring dramatically shifted selectivity. The piperazine-containing compound had high affinity for the H3 receptor (Ki = 3.17 nM) and low affinity for the sigma-1 receptor (Ki = 1531 nM), whereas the corresponding piperidine analog displayed high affinity for both receptors, with a significant increase in sigma-1 receptor affinity (Ki = 3.64 nM). nih.govacs.org

Furthermore, the nature of the aryl group attached to the piperazine can influence selectivity between different subtypes of a receptor family. For instance, in a series of N-phenylpiperazine analogs, subtle changes in the substitution pattern on the phenyl ring led to significant differences in selectivity between the D2 and D3 dopamine receptor subtypes. mdpi.com This suggests that careful selection of substituents on the pyridine (B92270) ring or the piperazine nitrogen of 2-Pyridin-3-ylpiperazine could be used to fine-tune its selectivity profile for various receptors.

Computational Design in SAR/SPR Investigations

Computational methods are increasingly integral to SAR and SPR studies, providing valuable insights into ligand-protein interactions and guiding the design of new molecules with optimized properties.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method can elucidate the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. For arylpiperazine derivatives, docking studies have been instrumental in understanding their binding modes at various receptors, including dopamine and serotonin receptors. nih.govmdpi.com

For example, docking studies of novel indazole and piperazine-based ligands into the D2, 5-HT1A, and 5-HT2A receptors have revealed critical interactions with specific amino acid residues in the binding pockets. nih.gov These studies often highlight the importance of the protonated piperazine nitrogen in forming a salt bridge with an acidic residue, such as an aspartate, in the receptor. The pyridinyl moiety can engage in pi-pi stacking or hydrogen bonding interactions, further stabilizing the ligand-receptor complex. A hypothetical docking pose of 2-Pyridin-3-ylpiperazine in a dopamine receptor might involve similar interactions, with the pyridine nitrogen potentially acting as a hydrogen bond acceptor.

The analysis of these interactions is often facilitated by tools like the Protein-Ligand Interaction Profiler (PLIP), which can automatically identify and visualize the non-covalent interactions between a protein and a ligand. youtube.com

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a powerful tool for optimizing the bioactivity of a series of compounds. QSAR models establish a mathematical relationship between the chemical structures of a set of molecules and their biological activities. These models can then be used to predict the activity of novel, unsynthesized compounds.

For arylpiperazine derivatives, QSAR models have been developed to predict their activity against various targets, including the dopamine D2 receptor and monoamine oxidase A (MAO A). nih.gov These models typically use a range of physicochemical descriptors, such as lipophilicity, electronic properties, and steric parameters, to quantify the structural features of the molecules. By analyzing the QSAR model, medicinal chemists can identify which structural modifications are likely to improve bioactivity. For instance, a QSAR study on mono-substituted 4-phenylpiperazines revealed that the position and physicochemical character of the aromatic substituent were critical for their in vivo effects on the dopaminergic system. nih.gov

The development of a robust QSAR model for 2-Pyridin-3-ylpiperazine derivatives would require a dataset of compounds with experimentally determined biological activities. Such a model could accelerate the discovery of new analogs with enhanced potency and selectivity. researchgate.net

Mechanistic and Pharmacological Investigations Preclinical Focus

Identification of Molecular Targets and Biological Pathways

Detailed studies identifying the specific molecular targets and biological pathways modulated by 2-Pyridin-3-ylpiperazine;dihydrochloride (B599025) are not available in the current body of scientific literature. The piperazine (B1678402) ring is a common scaffold in many biologically active compounds, often interacting with a variety of receptors and enzymes. nih.govresearchgate.net Similarly, the pyridine (B92270) moiety is a key component in numerous pharmaceuticals. nih.gov However, without specific experimental data, any discussion of the molecular targets for 2-Pyridin-3-ylpiperazine;dihydrochloride would be speculative.

There is no published data detailing the receptor interaction profile of this compound with serotonin (B10506), dopamine (B1211576), or other neurotransmitter receptors. Arylpiperazine derivatives are well-known for their affinity for various serotonin (5-HT) and dopamine (D) receptor subtypes. nih.govnih.govacnp.org For instance, studies on related compounds have shown varying affinities for 5-HT1A, 5-HT2A, and D2 receptors, often influenced by the nature and position of substituents on both the aromatic and piperazine rings. nih.govnih.govtandfonline.com However, specific binding affinities (such as Kᵢ or IC₅₀ values) for this compound at these receptors have not been reported.

No studies have been identified that investigate the enzyme inhibition or activation mechanisms of this compound. While some pyridylpiperazine derivatives have been explored as inhibitors of enzymes like urease, this research has focused on different structural analogs. nih.govnih.gov There is currently no evidence to suggest that this compound has been evaluated as an inhibitor or activator of any specific enzyme.

In Vitro Biological Activity Assessments

Comprehensive in vitro biological activity assessments for this compound are not present in the available literature.

Information from cell-based assays that would confirm target engagement and measure the functional response of this compound is not available. Such assays are crucial for determining whether a compound acts as an agonist, antagonist, or modulator at a specific cellular target.

There are no published findings from assays that assess the modulatory effects of this compound on neurotransmitter systems. These types of studies would be necessary to understand its potential impact on neurotransmitter release, reuptake, or metabolism.

Specific studies detailing the antimicrobial efficacy of this compound against bacterial or fungal pathogens have not been found. While both pyridine and piperazine moieties are present in various compounds with demonstrated antimicrobial properties, the specific activity of this compound, including data such as Minimum Inhibitory Concentration (MIC) values, has not been reported. nih.govresearchgate.netnih.gov

Investigations into Anti-Proliferative Effects

Preclinical research into the anti-proliferative effects of piperazine-containing compounds has utilized computational and in vitro models to identify potential anti-cancer activities. Studies have focused on arylpiperazine derivatives to assess their efficacy against specific cancer cell lines.

In silico investigations, such as Quantitative Structure-Activity Relationship (QSAR) studies, have been conducted on a series of arylpiperazine derivatives to explore their anti-proliferative activity against the PC-3 prostate cancer cell line. nih.govnih.gov These computational models identified key molecular descriptors that correlate with the compounds' ability to inhibit cancer cell proliferation. nih.gov Molecular docking simulations further suggested that these derivatives could bind to the androgen receptor, a key target in prostate cancer therapy. nih.govnih.gov The binding was characterized by a combination of hydrogen, electrostatic, and hydrophobic interactions. nih.gov

Table 1: Summary of In Silico Anti-Proliferative Investigations of Arylpiperazine Derivatives
Study TypeTarget Cell LineKey FindingsPotential Mechanism of Action
Quantitative Structure-Activity Relationship (QSAR)Prostate Cancer (PC-3)Identified a robust model (R² = 0.8483) linking molecular descriptors to anti-proliferative activity. nih.govDependent on specific structural and physicochemical properties of the derivatives. nih.gov
Molecular DockingProstate Cancer (PC-3)Derivatives demonstrated binding affinities of -7.1 to -7.5 kcal/mol with the androgen receptor. nih.govInteraction with the androgen receptor via hydrogen, electrostatic, and hydrophobic bonds. nih.gov

Preclinical In Vivo Efficacy Studies in Animal Models

In vivo studies in animal models have been crucial for evaluating the therapeutic potential of 2-Pyridin-3-ylpiperazine derivatives in complex biological systems. This research has primarily involved rodent models to investigate the compound's effects on physiological processes and its potential for modulating neurological functions.

Pharmacological Modulation of Physiological Processes in Rodents

Preclinical studies in rodent models have demonstrated that piperazine derivatives can modulate key pathological processes associated with neurodegenerative diseases. In animal models of Alzheimer's disease, novel N,N'-disubstituted piperazine derivatives were shown to reduce both amyloid and Tau pathology. nih.gov These compounds were found to inhibit the release of Aβ peptides and reduce the phosphorylation of Tau protein, thereby preserving memory functions in the preclinical models. nih.gov

Further investigations in mice have revealed the antinociceptive (pain-reducing) properties of certain piperazine derivatives. nih.gov These effects are believed to be mediated through interactions with specific central nervous system receptors, such as the sigma-1 receptor, resulting in a synergistic analgesic effect when combined with other agents. nih.gov

Table 2: Pharmacological Modulation by Piperazine Derivatives in Rodent Models
Animal ModelDisease/Condition ModelledObserved Pharmacological EffectPotential Mechanism
MouseAlzheimer's DiseaseReduced amyloid deposition and neurofibrillary (Tau) degeneration; preserved memory. nih.govInhibition of Aβ peptide release and reduction of Tau phosphorylation. nih.gov
MouseNociception (Pain)Produced a significant antinociceptive effect, particularly in response to mechanical stimuli. nih.govAntagonism at the sigma-1 receptor, leading to modulation of pain pathways. nih.gov

Behavior-Based Assays in Animal Models of Neurological Modulations

The neurological effects of piperazine derivatives have been extensively profiled using a variety of behavior-based assays in mice. These tests are designed to evaluate potential antidepressant, analgesic, and other central nervous system activities.

Studies on pyridazine (B1198779) derivatives incorporating arylpiperazinyl components have shown significant activity in models predictive of antidepressant efficacy. nih.gov For instance, these compounds were effective in reversing reserpine-induced hypothermia and antagonizing hypothermia induced by low doses of apomorphine (B128758). nih.gov Furthermore, they demonstrated the ability to antagonize head twitches induced by serotonin precursors, suggesting an interaction with serotonergic pathways. nih.gov In addition to antidepressant-like effects, these derivatives also exhibited notable analgesic properties in both the phenylbenzoquinone-induced abdominal constriction test and the hot-plate test, indicating a centrally-mediated pain-relieving action. nih.gov In models of Alzheimer's disease, related piperazine compounds have been shown to prevent memory impairments. nih.gov

Table 3: Behavioral Assays of Piperazine Derivatives in Murine Models
Behavioral AssayTargeted Neurological FunctionObserved Outcome
Reserpine-Induced HypothermiaAntidepressant-like activity (monoaminergic function)Derivatives significantly antagonized the hypothermic effects of reserpine. nih.gov
Apomorphine-Induced HypothermiaDopaminergic system interactionPartially reversed hypothermia at low apomorphine doses. nih.gov
L-5-Hydroxytryptophan-Induced Head TwitchesSerotonergic system interaction (5-HT2A receptor)Antagonized the head-twitch response. nih.gov
Phenylbenzoquinone-Induced Writhing TestAnalgesic activity (peripheral and central)Showed potent dose-dependent analgesic properties. nih.gov
Hot-Plate TestAnalgesic activity (central)Demonstrated a clear analgesic effect. nih.gov
Memory and Cognitive TestsCognitive function in neurodegenerationPrevented memory impairments in Alzheimer's disease models. nih.gov

Preclinical Pharmacokinetic and Metabolic Research

In Vitro Metabolic Stability and Enzyme Interactions

In vitro studies are fundamental in determining the metabolic susceptibility of a compound and its potential to interfere with drug-metabolizing enzymes.

The stability of a compound in the presence of hepatic microsomes, which contain a high concentration of drug-metabolizing enzymes, is a key indicator of its likely metabolic clearance in the body. Studies involving piperazine-containing compounds have shown a range of metabolic stabilities. For instance, some piperazin-1-ylpyridazine derivatives have been observed to be rapidly metabolized in mouse and human liver microsomes, with in vitro half-lives as short as approximately 3 minutes. nih.govresearchgate.net Conversely, other related structures have demonstrated high resistance to metabolic transformation. researchgate.net The specific metabolic stability of 2-Pyridin-3-ylpiperazine is influenced by its chemical structure, with the pyridazine (B1198779) ring, for example, showing greater stability compared to a pyrazine (B50134) ring in similar scaffolds. nih.gov Modifications to the piperazine (B1678402) ring itself have also been explored to modulate metabolic clearance. nih.gov

Table 1: In Vitro Metabolic Stability of Related Piperazine Compounds

Compound Series Microsomes In Vitro Half-life (t½) Reference
Piperazin-1-ylpyridazines Mouse/Human ~3 min nih.govresearchgate.net
Pyridazine derivative with modified core Mouse/Human 113/105 min nih.gov

This table presents data for structurally related compounds to provide context for the metabolic stability of piperazine-containing molecules.

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. Understanding a compound's interaction with these enzymes is critical for predicting potential drug-drug interactions. Piperazine-containing compounds have been shown to interact with various CYP isoforms. For example, certain substituted imidazole (B134444) compounds containing a piperazine moiety have been identified as mechanism-based inactivators of both CYP3A4 and CYP2D6. nih.govnih.govresearchgate.net This type of interaction is of particular clinical significance as it is irreversible and can lead to altered pharmacokinetics of co-administered drugs. nih.govresearchgate.net The potential for 2-Pyridin-3-ylpiperazine to inhibit or be a substrate for various CYP enzymes is an important area of investigation. For instance, in silico predictions for some pyridylpiperazine derivatives suggest they may not be inhibitors of several CYP isoforms, though they might be substrates for others like CYP3A4. nih.govdrugbank.com

Table 2: Predicted Cytochrome P450 Interactions for a Related Pyridylpiperazine Derivative

CYP Isoform Interaction Probability Reference
CYP450 1A2 Non-inhibitor 0.7735 drugbank.com
CYP450 2C9 Non-inhibitor 0.7309 drugbank.com
CYP450 2D6 Non-inhibitor 0.8819 drugbank.com
CYP450 2C19 Non-inhibitor 0.743 drugbank.com
CYP450 3A4 Non-inhibitor 0.8836 drugbank.com

This table is based on computational predictions for a structurally related compound and may not be representative of 2-Pyridin-3-ylpiperazine.

In Vivo Pharmacokinetic Profiling in Animal Models

Animal models are indispensable for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a whole-organism system. nih.govnih.govresearchgate.net

Following administration, the pharmacokinetic profile of a compound is determined by its absorption into the systemic circulation, its distribution into various tissues, and its eventual clearance from the body. In vivo studies in animal models, such as rats and rabbits, are commonly employed to determine these parameters. phcogj.com The physicochemical properties of piperazine-containing compounds can influence their absorption and distribution characteristics. For instance, computational models for some pyridylpiperazine derivatives predict high gastrointestinal absorption. nih.gov The clearance of these compounds is often linked to their metabolic stability, with rapidly metabolized compounds exhibiting faster clearance.

For compounds targeting the central nervous system, the ability to cross the blood-brain barrier (BBB) is a critical attribute. The BBB is a highly selective barrier that protects the brain from harmful substances. nih.gov The physicochemical properties of a compound, such as its size, charge, and lipophilicity, play a significant role in its ability to penetrate the BBB. nih.gov In silico predictions for some pyridylpiperazine derivatives suggest a high probability of BBB penetration. nih.gov

Applications in Drug Discovery and Chemical Biology Research

Role as a Privileged Scaffold in Lead Identification

In the realm of drug discovery, certain molecular frameworks, known as "privileged scaffolds," are repeatedly found in biologically active compounds. The pyridylpiperazine moiety is a quintessential example of such a scaffold. nih.govnih.govresearchgate.netnih.govmdpi.comnih.gov Its prevalence in a wide array of therapeutic agents stems from its favorable physicochemical properties and its ability to interact with multiple biological targets.

The piperazine (B1678402) ring, a six-membered heterocycle with two opposing nitrogen atoms, imparts several advantageous characteristics. nih.gov It can serve as a flexible linker or a rigid core, allowing for the precise spatial orientation of pharmacophoric groups. nih.gov The basic nature of the piperazine nitrogens often contributes to improved aqueous solubility and the ability to form salt forms, such as the dihydrochloride (B599025) salt, which can enhance bioavailability. nih.gov

The pyridine (B92270) ring, an aromatic heterocycle, provides a scaffold for introducing various substituents that can modulate electronic properties and engage in specific interactions with biological targets, such as hydrogen bonding and π-stacking. The combination of the piperazine and pyridine rings in 2-pyridin-3-ylpiperazine creates a versatile template that has been successfully employed in the identification of lead compounds for a diverse range of therapeutic areas.

The utility of the pyridylpiperazine scaffold is evident in its presence in numerous approved drugs and clinical candidates targeting a variety of receptors and enzymes. nih.govmdpi.comresearchgate.net Its role as a privileged scaffold significantly streamlines the lead identification process by providing a validated starting point with a high probability of yielding biologically active molecules. nih.govmdpi.com

Lead Optimization Strategies

Once a lead compound containing the 2-pyridin-3-ylpiperazine scaffold is identified, the subsequent phase of drug discovery focuses on lead optimization. This process involves systematically modifying the lead structure to enhance its desirable properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable characteristics.

Rational drug design plays a pivotal role in the optimization of pyridylpiperazine-based leads. By leveraging an understanding of the structure-activity relationships (SAR), medicinal chemists can make targeted modifications to the scaffold to improve its interaction with the biological target.

Key strategies for enhancing potency and selectivity include:

Substitution on the Piperazine Nitrogen: The secondary amine of the piperazine ring provides a convenient handle for introducing a wide variety of substituents. These modifications can influence the compound's size, shape, and lipophilicity, thereby affecting its binding affinity and selectivity for the target protein. For instance, the introduction of aryl or alkyl groups can lead to enhanced interactions with hydrophobic pockets in the target's binding site. nih.gov

Modification of the Pyridine Ring: The pyridine ring can be substituted at various positions to fine-tune the electronic and steric properties of the molecule. Introducing electron-donating or electron-withdrawing groups can alter the pKa of the pyridine nitrogen and influence its ability to form hydrogen bonds. nih.gov

Introduction of Chiral Centers: The creation of stereocenters within the pyridylpiperazine scaffold can lead to enantiomers with significantly different biological activities and selectivity profiles. This approach allows for the development of more targeted and potent therapeutic agents. nih.gov

The following table provides examples of how rational design has been applied to enhance the potency and selectivity of pyridylpiperazine derivatives.

Target Lead Compound Modification Outcome
Plasmodium falciparumReplacement of an ortho-methyl substituent with halogenated ones on the toluyl fragment of a pyridylpiperazine hit.Improved potency and expected pharmacokinetic profile. nih.gov
Voltage-Gated Calcium Channels (α2δ-1 subunit)Introduction of a (3S,5R)-3,5-dimethylpiperazin-1-yl moiety.Improved activity compared to the parent compound. nih.gov
UreaseDiversification of 1-(3-nitropyridin-2-yl)piperazine (B1350711) with N-phenylpropionamide and N-phenylisobutyramide moieties.Identification of potent urease inhibitors with IC50 values in the low micromolar range. nih.gov

A critical aspect of lead optimization is addressing potential liabilities related to a compound's bioactivity and pharmacokinetic properties. While the pyridylpiperazine scaffold often confers favorable ADME (absorption, distribution, metabolism, and excretion) properties, challenges can still arise.

Researchers employ various strategies to overcome these hurdles:

Improving Metabolic Stability: The piperazine and pyridine rings can be susceptible to metabolic enzymes. Modifications, such as the introduction of blocking groups or the replacement of metabolically labile positions with more stable moieties, can enhance the compound's metabolic stability and prolong its duration of action. nih.gov

Modulating Lipophilicity: The balance between lipophilicity and hydrophilicity is crucial for a drug's absorption and distribution. The lipophilicity of pyridylpiperazine derivatives can be fine-tuned by altering the substituents on both the piperazine and pyridine rings to achieve an optimal pharmacokinetic profile. nih.gov

Enhancing Permeability: For drugs targeting intracellular proteins, the ability to cross cell membranes is essential. Strategies to improve permeability include reducing the polar surface area and masking polar functional groups that can hinder membrane transport. nih.gov

Development of Chemical Probes for Target Validation

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. The 2-pyridin-3-ylpiperazine scaffold serves as an excellent starting point for the development of such probes.

The process of developing a chemical probe from a pyridylpiperazine-based compound typically involves:

Identification of a Potent and Selective Ligand: The starting point is a compound with high affinity and selectivity for the target of interest.

Introduction of a Reporter Tag: The ligand is then modified to incorporate a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule, or a radiolabel. This tag allows for the detection and visualization of the probe's interaction with its target. mskcc.org

Minimizing Perturbation: The attachment of the reporter tag should be done in a way that minimizes its impact on the probe's binding affinity and selectivity. This often involves using a linker to distance the tag from the core pharmacophore.

These chemical probes are invaluable tools for target validation, allowing researchers to confirm the role of a specific protein in a disease process before committing to a full-fledged drug discovery program. mskcc.orgnih.gov

Contribution to Novel Therapeutic Agent Design

The versatility of the 2-pyridin-3-ylpiperazine scaffold has led to its incorporation into the design of a wide range of novel therapeutic agents targeting various diseases.

Examples of therapeutic areas where pyridylpiperazine derivatives have shown promise include:

Oncology: The scaffold has been utilized to develop inhibitors of various kinases and other proteins implicated in cancer progression. mdpi.commdpi.com

Infectious Diseases: Pyridylpiperazine derivatives have been investigated as potential treatments for malaria and bacterial infections. nih.govnih.gov

Neurodegenerative Diseases: The scaffold has been explored for the development of agents targeting proteins involved in Alzheimer's and other neurodegenerative disorders. mskcc.org

Inflammatory Diseases: The anti-inflammatory potential of pyridylpiperazine-based compounds is an active area of research.

The continued exploration of the chemical space around the 2-pyridin-3-ylpiperazine scaffold holds significant promise for the discovery of new and effective treatments for a multitude of human diseases. nih.govnih.govnih.govmdpi.comnih.govmdpi.com

Advanced Research Methodologies and Future Directions

Integration of Artificial Intelligence and Machine Learning in Compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry and drug discovery by processing vast datasets to identify patterns and make predictions that are beyond human capability. mdpi.comnih.gov In the context of pyridylpiperazine research, these computational tools offer powerful strategies to navigate the enormous chemical space and design novel compounds with desired properties. nih.govharvard.edu

Key Applications of AI/ML in Pyridylpiperazine Research:

AI/ML Application Description Potential Impact
Virtual Screening Computationally screening large libraries of virtual pyridylpiperazine derivatives to identify potential hits for a specific biological target. nih.gov Drastically reduces the number of compounds needing physical synthesis and testing.
QSAR Modeling Building predictive models that correlate the chemical structures of pyridylpiperazine compounds with their biological activities. Enables rapid estimation of a new compound's potency and efficacy before synthesis.
De Novo Design Using generative algorithms to create novel pyridylpiperazine molecules with optimized, multi-parameter profiles (e.g., potency, selectivity, low toxicity). harvard.edu Accelerates the discovery of innovative lead compounds with improved properties.

| ADMET Prediction | Employing ML models to forecast the pharmacokinetic and toxicity profiles of new derivatives early in the discovery process. nih.gov | Reduces late-stage failures by eliminating compounds with unfavorable properties. |

High-Throughput Screening and Combinatorial Chemistry Approaches

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of chemical compounds against a biological target. nih.gov This methodology is critical for identifying initial "hits" from large compound libraries that can be developed into lead compounds. When combined with combinatorial chemistry—a set of techniques for creating a large number of compounds in a single process—it becomes a powerful engine for discovery.

In pyridylpiperazine research, combinatorial chemistry can be used to generate extensive libraries of analogs. Starting with the core 2-pyridin-3-ylpiperazine scaffold, chemists can systematically introduce a wide variety of chemical groups at different positions on the pyridine (B92270) and piperazine (B1678402) rings. This creates a diverse collection of related molecules, maximizing the chemical space explored around the core structure.

These libraries are then subjected to HTS assays. nuvisan.com Quantitative HTS (qHTS) represents a significant advancement over traditional single-concentration screening, as it tests compounds across a range of concentrations to generate dose-response curves for every compound in the library. nih.gov This approach provides richer, more reliable data, directly identifying compounds with varied potencies and efficacies while reducing the rate of false positives and negatives. nih.gov

Hypothetical HTS Campaign for Pyridylpiperazine Analogs:

Compound ID Scaffold Modification Target Inhibition (%) at 10µM Potency (IC50)
Pz-001 Unmodified Core 12% > 50 µM
Pz-145 4-fluoro-benzyl on N1 89% 0.5 µM
Pz-146 4-chloro-benzyl on N1 92% 0.3 µM
Pz-210 2-methoxy-phenyl on N4 45% 8.2 µM

This data allows researchers to quickly identify promising hits like Pz-146 and establish initial structure-activity relationships (SAR) directly from the primary screen. nih.gov

Advanced Analytical Techniques for Research Compound Characterization

The unequivocal structural confirmation and purity assessment of 2-Pyridin-3-ylpiperazine;dihydrochloride (B599025) and its derivatives are critical for reliable research. A suite of advanced analytical techniques is employed to achieve this, ensuring that the biological activity observed is attributable to the correct, well-characterized molecule. nih.govunodc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are fundamental for elucidating the molecular structure. They provide detailed information about the chemical environment of each hydrogen and carbon atom, confirming the connectivity of the pyridine and piperazine rings and the position of any substituents. nih.gov

Mass Spectrometry (MS) : Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight of the compound and to assess its purity. rdd.edu.iqrsc.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule. nih.govnih.gov

X-ray Crystallography : This powerful technique can determine the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For a compound like 2-Pyridin-3-ylpiperazine;dihydrochloride, single-crystal X-ray diffraction can provide unambiguous proof of its structure and stereochemistry.

Cryo-Electron Microscopy (Cryo-EM) : In biological studies, cryo-EM can be used to visualize how a pyridylpiperazine compound binds to its target protein. For instance, it has been used to confirm the binding of pyridylpiperazine-based inhibitors to the transmembrane region of bacterial efflux pumps, validating their mechanism of action at an atomic level. embopress.org

Summary of Analytical Characterization Methods:

Technique Purpose Information Obtained
NMR Spectroscopy Structural Elucidation Atomic connectivity, chemical environment of atoms.
Mass Spectrometry Molecular Weight & Purity Compound mass, elemental formula (HRMS), sample purity. rdd.edu.iqnih.gov
X-ray Crystallography 3D Structure Determination Precise atomic coordinates, bond lengths, and angles. nih.gov
Cryo-Electron Microscopy Target-Ligand Interaction Visualization of the compound's binding mode within a biological target. embopress.org

Challenges and Future Perspectives in Pyridylpiperazine Research

Despite their therapeutic potential, the development of pyridylpiperazine-based compounds is not without its challenges. A primary hurdle is optimizing multiple properties simultaneously—achieving high potency and selectivity for the intended biological target while maintaining favorable pharmacokinetic properties (e.g., good oral bioavailability, appropriate metabolic stability) and a clean toxicity profile. embopress.org For instance, in the development of pyridylpiperazine-based efflux pump inhibitors (EPIs), challenges include increasing potency and improving organ distribution to enhance in vivo efficacy. embopress.org

The future of pyridylpiperazine research will likely focus on several key areas:

Novel Synthetic Methodologies : Developing more efficient and versatile synthetic routes is crucial. Innovations in areas like C-H functionalization will allow for the creation of previously inaccessible analogs, expanding the chemical diversity available for screening and optimization. mdpi.com Streamlining multi-step syntheses can also accelerate drug discovery and reduce development costs. news-medical.net

Exploring New Biological Targets : While much research has focused on certain target classes, the pyridylpiperazine scaffold is versatile and could be applied to new and challenging targets, such as protein-protein interactions, which have traditionally been difficult to modulate with small molecules. nih.gov

Enhanced In Silico Models : The continued development and application of AI and ML will be pivotal. More accurate predictive models for bioactivity, pharmacokinetics, and toxicity will enable a more rational, design-driven approach to drug discovery, reducing the reliance on costly and time-consuming trial-and-error screening. nih.gov

Integrated Drug Discovery Platforms : The most significant advances will come from the tight integration of these methodologies. Future projects will seamlessly combine AI-driven design, automated combinatorial synthesis, high-throughput biological screening, and advanced structural biology to create a rapid and efficient cycle of design, synthesis, and testing, accelerating the journey from initial concept to a viable research compound.

Q & A

Q. What are the standard synthetic routes for preparing 2-Pyridin-3-ylpiperazine dihydrochloride?

The synthesis typically involves reacting 2-chloropyridine with piperidine under basic conditions (e.g., potassium carbonate in dimethylformamide), followed by acidification with hydrochloric acid to form the dihydrochloride salt. Reaction temperature (80–100°C) and solvent choice significantly impact yield . Industrial-scale methods may employ continuous flow reactors for improved efficiency .

Q. How should researchers handle and store 2-Pyridin-3-ylpiperazine dihydrochloride to ensure stability?

  • Handling : Use PPE (gloves, goggles) and ensure adequate ventilation to avoid inhalation or skin contact. In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention .
  • Storage : Keep in a dry, cool environment (2–8°C) in tightly sealed containers. Avoid prolonged storage, as degradation may occur, altering chemical properties or increasing hazards .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm the pyridinyl and piperazine moieties.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ ion at m/z 200.0965) .
  • HPLC : Purity assessment using reverse-phase chromatography with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 2-Pyridin-3-ylpiperazine dihydrochloride?

  • Catalysis : Explore coupling reagents like HOBt/TBTU for amide bond formation in derivatives, which may enhance efficiency .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus less toxic alternatives (e.g., acetonitrile) to balance yield and safety.
  • Temperature Control : Kinetic studies at varying temperatures (e.g., 60°C vs. 100°C) to identify optimal conditions .

Q. What pharmacological targets are associated with this compound, and how can its bioactivity be validated?

  • DPP4 Inhibition : This compound acts as a dipeptidyl peptidase-4 (DPP4) inhibitor, relevant for type 2 diabetes and obesity research. Validate via enzymatic assays using sitagliptin as a positive control .
  • Receptor Binding : Screen for affinity to serotonin (5-HT) or dopamine receptors using radioligand binding assays, given structural similarity to aryl piperazine pharmacophores .

Q. How can researchers address contradictions in stability data under varying pH conditions?

  • Experimental Design : Conduct accelerated stability studies at pH 1–13 (simulating gastrointestinal and physiological conditions) using HPLC to monitor degradation products.
  • Data Analysis : Compare degradation kinetics (e.g., Arrhenius plots) to identify pH-dependent decomposition pathways .

Q. What advanced analytical techniques are suitable for studying its interaction with biological matrices?

  • LC-MS/MS : Quantify the compound in plasma or tissue homogenates using isotopically labeled internal standards.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins (e.g., DPP4) .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Scaffold Modification : Introduce substituents (e.g., trifluoromethyl, thiophene) at the pyridine or piperazine ring to assess impact on bioactivity .
  • Data Collection : Use in vitro assays (IC50_{50} values) and computational modeling (docking studies) to correlate structural changes with potency .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress.
  • Quality Control : Establish strict criteria for intermediate purity (≥95% by HPLC) and salt stoichiometry (1:2 ratio confirmed by elemental analysis) .

Safety and Compliance

Q. What ecological toxicity assessments are required for disposal?

  • Environmental Testing : Perform Daphnia magna or algal growth inhibition assays, as ecotoxicity data for this compound is currently lacking .
  • Regulatory Compliance : Follow EPA guidelines for hazardous waste disposal (e.g., incineration with scrubbing for HCl gas) .

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